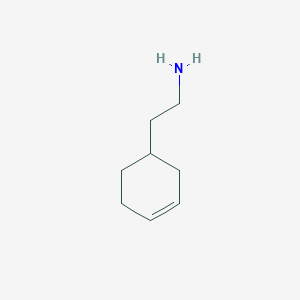

2-(Cyclohex-3-en-1-yl)ethan-1-amine

描述

Significance of Alicyclic Amines in Advanced Organic Chemistry

Alicyclic amines, which are organic compounds containing a non-aromatic ring and an amine group, represent a crucial class of molecules in organic chemistry. nih.govrsc.org These structures are fundamental building blocks in the synthesis of a wide array of more complex molecules, particularly in the fields of pharmaceuticals and materials science. nih.govontosight.ai Their significance stems from their role as key intermediates and structural motifs in many bioactive natural products and synthetic drugs. nih.gov The incorporation of alicyclic amine moieties can enhance the pharmacological properties of a molecule, such as improving water solubility and metabolic stability. nih.gov

In medicinal chemistry, alicyclic amines like piperidine, pyrrolidine, and morpholine (B109124) are prevalent core structures in many approved drugs. nih.gov The study of their biotransformation and metabolic pathways is essential for designing safer and more effective drug candidates. nih.gov Furthermore, the stereochemistry of alicyclic amines is of considerable interest, as different spatial arrangements of the atoms can lead to vastly different biological activities. This makes the development of stereocontrolled synthesis methods a vital area of research. nih.gov The basicity and nucleophilicity of the amine group, influenced by the structure of the alicyclic ring, also make these compounds versatile reagents and catalysts in organic synthesis.

Research Context of Unsaturated Cyclohexyl Ethanamine Derivatives

The introduction of a double bond into the cyclohexyl ring of an ethanamine derivative creates an unsaturated system, which significantly influences the molecule's reactivity and potential applications. ontosight.ai Research into these unsaturated derivatives often focuses on how the presence and position of the C=C double bond affect their chemical and biological properties. For instance, the unsaturation provides a site for further chemical modification, such as allylic hydroxylation, which is a key reaction in organic synthesis. chemicalbook.com The positional isomer, 2-(1-cyclohexenyl)ethylamine (B57816), has been utilized as a substrate for such reactions. chemicalbook.com

Furthermore, these derivatives are investigated as intermediates in the synthesis of complex molecular targets. A notable example is the use of 2-(1-cyclohexenyl)ethylamine as a crucial intermediate in the synthesis of morphinans, a class of potent analgesics. chemicalbook.com This highlights the role of unsaturated cyclohexyl ethanamine structures as valuable precursors to pharmacologically important scaffolds. In the realm of materials science, these compounds have been used in the preparation of thin films and single crystals of hybrid organic-inorganic perovskites, which have applications in optoelectronics. chemicalbook.com The unique structural features of unsaturated cyclohexyl ethanamine derivatives make them versatile tools for developing new drugs, creating novel materials, and studying biological pathways. ontosight.ai

Scope of Current Academic Inquiry on 2-(Cyclohex-3-en-1-yl)ethan-1-amine

The specific compound, this compound, is a structurally distinct isomer within the family of unsaturated cyclohexyl ethanamines. Unlike its more extensively studied 1-cyclohexenyl counterpart, the academic literature on the 3-cyclohexenyl isomer is notably sparse. Current information primarily identifies it as a commercially available research chemical, supplied for laboratory use. biosynth.combldpharm.com Its hydrochloride salt is also available. bldpharm.combldpharm.com

While direct research applications for this compound are not well-documented in publicly available literature, its existence as a chemical building block is evidenced by the synthesis of more complex molecules derived from it. An example is the compound 2-({2-(Cyclohex-3-en-1-yl)ethylsilyl}oxy)ethan-1-amine, which incorporates the 2-(cyclohex-3-en-1-yl)ethyl moiety. vulcanchem.com This suggests that the primary role of this compound in current academic and industrial inquiry is likely as a precursor or intermediate for the synthesis of larger, more functionalized molecules. The limited scope of dedicated research on this specific isomer contrasts with the broader investigations into other unsaturated cyclohexylamine (B46788) derivatives, indicating a potential area for future exploration in synthetic and medicinal chemistry.

Chemical Compound Information

Structure

3D Structure

属性

IUPAC Name |

2-cyclohex-3-en-1-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c9-7-6-8-4-2-1-3-5-8/h1-2,8H,3-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPQPEBYXODWON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclohex 3 En 1 Yl Ethan 1 Amine and Its Stereoisomers

Regio- and Stereoselective Synthesis Approaches

Multi-Step Synthetic Pathways from Cyclohexanone (B45756) Precursors

A notable pathway to synthesize 2-(cyclohex-3-en-1-yl)ethan-1-amine begins with the readily available starting material, cyclohexanone. A patented four-step sequence provides a clear route to the target compound. wipo.int

The process commences with a Grignard reaction between cyclohexanone and vinyl magnesium bromide, which forms the tertiary alcohol, 1-vinylcyclohexanol. This intermediate then undergoes a chlorination and rearrangement reaction in a one-pot process using a chlorinating agent like thionyl chloride in the presence of an organic base. This step yields (2-chloroethylidene)cyclohexane. The subsequent step involves quaternization of this chloro-intermediate with urotropine (hexamethylenetetramine), forming an N-cyclohexylidene ethyl urotropine hydrochloride salt. The final stage is an acid-catalyzed hydrolysis and rearrangement, which furnishes the desired product, this compound. wipo.int This method highlights a classical organic synthesis approach, leveraging common reactions to build molecular complexity from simple precursors.

Table 1: Multi-Step Synthesis Pathway from Cyclohexanone

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Grignard Reaction | Cyclohexanone, Vinyl magnesium bromide | 1-Vinylcyclohexanol |

| 2 | Chlorination/Rearrangement | 1-Vinylcyclohexanol, Thionyl chloride | (2-Chloroethylidene)cyclohexane |

| 3 | Quaternization | (2-Chloroethylidene)cyclohexane, Urotropine | N-Cyclohexylidene ethyl urotropine hydrochloride |

Reductive Amination Strategies for Cyclohexylamines

Reductive amination is a cornerstone of amine synthesis, offering a direct method to form amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org This strategy avoids the common issue of over-alkylation often encountered with direct alkylation of amines. masterorganicchemistry.com The process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the target amine.

For the synthesis of cyclohexylamines, a cyclohexanone derivative serves as the carbonyl precursor. The reaction can be performed with ammonia (B1221849) to yield primary amines or with a primary or secondary amine to produce secondary or tertiary amines, respectively. d-nb.info A variety of reducing agents can be employed, with the choice depending on the substrate's reactivity and functional group tolerance. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), the latter two being milder and capable of selectively reducing the imine in the presence of the carbonyl starting material. masterorganicchemistry.com

Recent advancements have introduced transition metal catalysts to enhance the efficiency and scope of reductive amination. Iron-catalyzed systems, for example, have been developed for the synthesis of primary amines from ketones using aqueous ammonia as the nitrogen source and hydrogen gas as the reductant. d-nb.info Similarly, ruthenium-based catalysts have proven effective in the reductive amination of aldehydes with anilines. organic-chemistry.org These catalytic methods often provide high chemoselectivity and tolerate a broad range of functional groups. organic-chemistry.orgd-nb.info

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Application |

|---|---|---|

| Sodium Borohydride | NaBH₄ | General reduction of imines; can also reduce aldehydes/ketones. |

| Sodium Cyanoborohydride | NaBH₃CN | Selective reduction of imines in the presence of carbonyls. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective reagent for a wide range of substrates. masterorganicchemistry.com |

| Phenylsilane | PhSiH₃ | Used with catalysts like Dibutyltin dichloride or Ruthenium complexes. organic-chemistry.org |

Palladium-Catalyzed Synthesis of Unsymmetrical Amines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile methodology for the construction of carbon-nitrogen bonds. These reactions are instrumental in synthesizing unsymmetrical amines by coupling amines with aryl, heteroaryl, or vinyl halides and triflates. mit.edu The catalyst system typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine (B1218219) ligand. mit.eduaablocks.com

The synthesis of an unsymmetrical amine like this compound could be envisioned through a palladium-catalyzed coupling. For instance, a (cyclohex-3-en-1-yl) triflate or halide could be coupled with a protected aminoethane equivalent. Alternatively, a suitable organometallic cyclohexenyl reagent could be coupled with a 2-haloethanamine derivative. The choice of ligand is critical for the reaction's success, influencing catalytic activity, substrate scope, and reaction conditions. Ligands such as DPEphos and (rac)-BINAP have been used effectively in the synthesis of N-alkyldiarylamines and other complex amines. mit.edu The development of these catalytic systems allows for the formation of C-N bonds under relatively mild conditions, tolerating a wide array of functional groups that might not be compatible with more traditional methods. mit.eduacs.org

Asymmetric Synthesis of Chiral this compound

The synthesis of specific stereoisomers of this compound requires asymmetric methodologies capable of establishing the chiral center at the C1 position of the cyclohexene (B86901) ring with high enantioselectivity.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Unsaturated Nitrogenated Compounds

Transition metal-catalyzed asymmetric hydrogenation is a premier, atom-economical method for producing chiral amines. nih.govacs.org This approach involves the reduction of a prochiral unsaturated nitrogen-containing compound, such as an enamine, imine, or allylamine, using a chiral transition metal complex as the catalyst. acs.org The catalyst, typically composed of iridium, rhodium, ruthenium, or nickel coordinated to a chiral ligand, delivers hydrogen to one face of the C=N or C=C bond, thereby creating a stereocenter with high enantiomeric excess (ee). nih.govthieme-connect.comnih.gov

For the synthesis of chiral this compound, a suitable precursor like an enamine or an imine bearing the cyclohexenyl moiety would be subjected to hydrogenation. The enantioselectivity of the reaction is controlled by the chiral environment created by the ligand. A wide variety of chiral phosphine ligands have been developed for this purpose, and their structure can be tuned to achieve high yields and enantioselectivities for specific substrates. acs.orgresearchgate.net This strategy is highly valued for its efficiency and "green" credentials, as it often proceeds with high turnover numbers and generates minimal waste. nih.govacs.org

Table 3: Metals and Ligand Types in Asymmetric Hydrogenation for Chiral Amine Synthesis

| Metal | Common Ligand Types | Precursor Type | Reference |

|---|---|---|---|

| Iridium (Ir) | Chiral Phosphine Ligands (e.g., f-Binaphane), Sulfoximines | Imines, Enamines | acs.org |

| Rhodium (Rh) | Bisphosphine Ligands (e.g., SEGPHOS), Phosphoramidites | Enamides, Allylamines, Imines | thieme-connect.comresearchgate.net |

| Ruthenium (Ru) | Diphosphine/Diamine Ligands | Imines, Enamides | thieme-connect.comnih.gov |

Enzymatic and Chemoenzymatic Cascades in Chiral Amine Synthesis

Biocatalysis offers an exceptionally selective and environmentally benign route to chiral amines. researchgate.netnih.gov Enzymes operate under mild aqueous conditions and exhibit high enantio- and regioselectivity, making them ideal for complex pharmaceutical synthesis. Key enzymes in chiral amine production include transaminases (TAs), imine reductases (IREDs), reductive aminases (RedAms), and ene-reductases (EReds). nih.govuva.nl

Transaminases (also called amine transaminases, ATAs) are particularly powerful, catalyzing the asymmetric synthesis of a chiral amine from a prochiral ketone using an amine donor. nih.govrsc.org For the synthesis of a specific stereoisomer of this compound, a corresponding prochiral ketone could be subjected to amination using a stereocomplementary (R)- or (S)-selective transaminase.

Enzymatic cascades, which combine multiple enzymatic steps in a single pot, can build molecular complexity with high efficiency. researchgate.net For instance, a dual-enzyme system combining an ene-reductase (ERed) and an imine reductase (IRed) or transaminase can convert an α,β-unsaturated ketone into a chiral amine with two defined stereocenters. uva.nlnih.gov The ERed first reduces the C=C bond stereoselectively to generate a chiral ketone, which is then converted into a chiral amine by the IRed or TA. This approach is highly relevant for synthesizing substituted cyclohexylamines from cyclohexenone precursors. uva.nlnih.govresearchgate.net Chemoenzymatic cascades further expand the possibilities by integrating chemical steps with biocatalytic transformations, such as combining a chemical oxidation of a racemic alcohol to a prochiral ketone with a subsequent enzymatic bioamination to yield a single enantiomer of the amine. rsc.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2-cyclohexadiene |

| 1-vinylcyclohexanol |

| This compound |

| (2-Chloroethylidene)cyclohexane |

| (rac)-BINAP |

| Cyclohexanone |

| DPEphos |

| N-cyclohexylidene ethyl urotropine hydrochloride |

| Palladium acetate (B1210297) |

| Phenylsilane |

| SEGPHOS |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Thionyl chloride |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Urotropine |

Chiral Ligand Design and Application in Enantioselective Routes

The creation of single-enantiomer chiral amines is a critical endeavor in modern synthetic chemistry, particularly for the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. nih.gov The enantioselective synthesis of this compound can be approached through asymmetric catalysis, where the design and application of chiral ligands are paramount. snnu.edu.cn

The development of chiral ligands is a key solution for enhancing the efficiency and enantioselectivity of catalytic systems. d-nb.info For the synthesis of chiral amines, a variety of chiral ligands have been developed and successfully applied in reactions such as asymmetric hydrogenation and three-component coupling reactions. nih.govd-nb.info The structural backbone of these ligands plays a crucial role in determining their catalytic performance. d-nb.info

In the context of synthesizing chiral this compound, a promising strategy involves the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or imine. The success of this approach hinges on the selection of an appropriate chiral ligand that can effectively induce asymmetry at the newly formed stereocenter.

Key considerations in chiral ligand design for this transformation include:

Backbone Rigidity and Conformation: Ligands with well-defined and rigid backbones, such as those based on BINAP, SEGPHOS, or spiro-compounds, often provide high levels of enantioselectivity by creating a stable and predictable chiral environment around the metal center. d-nb.info

Stereoelectronic Properties: The electronic nature and steric bulk of the substituents on the ligand can be fine-tuned to optimize both the reactivity and the enantioselectivity of the catalyst. snnu.edu.cn

Coordination to the Metal Center: The ligand must coordinate effectively to the transition metal (e.g., rhodium, iridium, or palladium) to form an active and stable catalyst. acs.orgacs.org

While direct experimental data on the enantioselective synthesis of this compound using specific chiral ligands is not extensively reported in the literature, the principles established from the synthesis of other chiral amines can be applied. For instance, chiral phosphine ligands, phosphine-aminophosphine ligands, and N-heterocyclic carbene (NHC) ligands have all demonstrated success in the asymmetric hydrogenation of various unsaturated precursors to chiral amines. acs.orgrsc.orgnih.gov

A hypothetical enantioselective route could involve the asymmetric hydrogenation of a precursor like 2-(cyclohex-3-en-1-ylidene)ethan-1-amine using a chiral iridium or rhodium catalyst complexed with a suitable chiral phosphine ligand. The choice of ligand would be critical in controlling the facial selectivity of the hydride attack on the imine double bond.

Table 1: Examples of Chiral Ligand Families for Enantioselective Amine Synthesis

| Ligand Family | Key Structural Feature | Typical Metal |

| BINAP | Axially chiral biaryl phosphine | Rhodium, Ruthenium |

| PHOX | Phosphinooxazoline | Iridium |

| Josiphos | Ferrocenyl-based diphosphine | Rhodium, Iridium |

| Pyrinap | Axially chiral P,N-ligands | Copper |

| Chiral NHCs | N-Heterocyclic Carbene with chiral substituents | Copper, Iridium |

The development of novel chiral ligands, including cyclic (alkyl)(amino)carbenes (CAACs), continues to expand the toolkit for asymmetric amine synthesis. rsc.org Although their direct application to this compound has yet to be demonstrated, these emerging ligand classes hold promise for future advancements in the enantioselective synthesis of this and other complex chiral amines. rsc.org

Continuous Flow Synthesis Development and Optimization

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process intensification. researchgate.netrsc.org The development of continuous flow methods for the synthesis of amines is an area of active research.

The principles of this approach could be adapted for the synthesis of this compound. A potential continuous flow process could involve the following key steps:

Reactor Design: The choice of reactor type (e.g., packed-bed, tube, or microreactor) would depend on the specific reaction conditions, such as the presence of solid reagents or catalysts. rsc.org

Parameter Optimization: Critical process parameters, including temperature, pressure, residence time, and reagent stoichiometry, would need to be optimized to maximize yield and throughput. nih.gov

In-line Purification: The integration of in-line separation and purification steps, such as liquid-liquid extraction or solid-phase scavenging, would be crucial for obtaining the desired product in high purity without the need for intermediate isolation. rsc.org

Machine learning algorithms are increasingly being used to accelerate the optimization of continuous flow processes. nih.govchemrxiv.org By employing techniques like Bayesian optimization, a large parameter space can be efficiently explored to identify the optimal reaction conditions for yield, cost, and productivity. nih.govchemrxiv.org For instance, in the machine learning-driven optimization of a photoredox tertiary amine synthesis, variables such as concentration, temperature, residence time, and solvent choice were optimized to significantly improve the reaction outcome compared to batch processes. nih.gov

Table 2: Potential Continuous Flow Process Parameters for Amine Synthesis

| Parameter | Description | Impact on Process |

| Residence Time | The average time a reactant spends in the reactor. | Affects conversion and throughput. |

| Temperature | The operating temperature of the reactor. | Influences reaction rate and selectivity. |

| Flow Rate | The volume of fluid passing through the reactor per unit time. | Determines residence time and productivity. |

| Reagent Concentration | The concentration of reactants in the feed streams. | Affects reaction kinetics and stoichiometry. |

| Solvent | The liquid medium for the reaction. | Influences solubility, reactivity, and work-up. |

The development of a continuous flow synthesis for this compound would represent a significant advancement, enabling a more efficient, safer, and scalable production of this valuable chemical intermediate.

Novel Methodologies for Aliphatic Amine Synthesis Relevant to this compound

The field of aliphatic amine synthesis is continuously evolving, with new methodologies being developed to address the limitations of traditional approaches. acs.org These novel methods often leverage modern catalytic systems and reaction concepts to provide more direct and efficient routes to these important compounds. cam.ac.uk

Several emerging strategies for aliphatic amine synthesis are conceptually relevant to the preparation of this compound:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex aliphatic amines. cam.ac.uk This methodology enables the generation of reactive radical intermediates under mild conditions, which can then participate in a variety of bond-forming reactions. cam.ac.uk For instance, a multicomponent reaction involving the photocatalytic coupling of amines, aldehydes or ketones, and olefins can provide access to structurally diverse amines. cam.ac.uk This approach could potentially be adapted to construct the this compound scaffold from simpler starting materials.

Radical-Based Methods: Beyond photoredox catalysis, other radical-based methods offer innovative pathways to aliphatic amines. cam.ac.uk For example, a carbonyl alkylative amination reaction has been developed that couples aldehydes and secondary amines with alkyl halides under visible light irradiation with a silane (B1218182) reducing agent. cam.ac.uk This strategy provides a flexible route to complex tertiary amines and highlights the potential of radical chemistry in amine synthesis. cam.ac.uk

Hydroamination and Hydroaminoalkylation: Transition-metal catalyzed hydroamination and hydroaminoalkylation of unactivated alkenes represent highly atom-economical methods for the synthesis of amines. acs.org These reactions involve the direct addition of an N-H bond across a C=C double bond. While challenges with selectivity can exist, the development of new catalyst systems continues to improve the scope and utility of these transformations. acs.org A late-stage hydroamination of a suitable diene precursor could be a conceivable, albeit challenging, route to this compound.

Decarboxylative Radical-Polar Crossover: A recently developed method for the synthesis of functionalized linear aliphatic primary amines involves a decarboxylative radical-polar crossover process. rsc.org This strategy utilizes readily available carboxylic acids as starting materials and proceeds via a radical intermediate that is then trapped by an amine nucleophile. rsc.org This approach offers a novel disconnection for the synthesis of primary amines and could potentially be applied to precursors of this compound.

Table 3: Comparison of Novel Methodologies for Aliphatic Amine Synthesis

| Methodology | Key Features | Potential Application to Target Compound |

| Photoredox Catalysis | Mild reaction conditions, generation of radical intermediates. | Multicomponent coupling of a cyclohexene-derived component, an amine source, and a C2-synthon. |

| Radical Carbonyl Alkylative Amination | Utilizes readily available starting materials, flexible. | Coupling of a cyclohexene-containing aldehyde with an amine and an alkyl halide. |

| Hydroamination | Atom-economical, direct addition to alkenes. | Intramolecular or intermolecular hydroamination of a precursor containing a cyclohexadiene moiety. |

| Decarboxylative Radical-Polar Crossover | Uses carboxylic acids as starting materials, good functional group tolerance. | Synthesis from a cyclohexene-containing carboxylic acid precursor. |

These novel methodologies represent the forefront of research in aliphatic amine synthesis. While their direct application to the synthesis of this compound may require further research and development, they offer exciting possibilities for future synthetic strategies that are more efficient, selective, and sustainable.

Chemical Reactivity and Mechanistic Studies of 2 Cyclohex 3 En 1 Yl Ethan 1 Amine

Reactivity of the Cyclohexene (B86901) Moiety

The carbon-carbon double bond within the cyclohexene ring is a site of high electron density, making it susceptible to attack by electrophiles. Additionally, the allylic positions adjacent to the double bond offer opportunities for functionalization through various radical and organometallic pathways.

Electrophilic and Nucleophilic Addition Reactions to the Double Bond

The double bond of the cyclohexene ring readily undergoes electrophilic addition reactions. units.itunizin.org In the presence of electrophiles like hydrogen halides (HX) or sulfuric acid, the π electrons of the double bond attack the electrophile, leading to the formation of a carbocation intermediate. unizin.orgchemguide.co.uk This intermediate is then attacked by a nucleophile to yield the final addition product. The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, leading to the formation of the more stable carbocation. units.itunizin.org

While simple alkenes are not typically reactive towards nucleophiles, the presence of electron-withdrawing groups can activate the double bond for nucleophilic attack. inflibnet.ac.inyoutube.com In such cases, a nucleophile can add to the double bond, forming a carbanion intermediate that is subsequently protonated. libretexts.org For 2-(cyclohex-3-en-1-yl)ethan-1-amine itself, direct nucleophilic addition to the unsubstituted cyclohexene ring is not a common reaction pathway. However, derivatization of the amine group could potentially alter the electronic properties of the ring, influencing its reactivity towards nucleophiles. The stereochemistry of nucleophilic additions to cyclohexene derivatives is often governed by the Fürst-Plattner rule, which predicts that the nucleophile will add in a trans-diaxial fashion to a chair-like transition state. wikipedia.org

Table 1: Examples of Addition Reactions to Cyclohexene Derivatives

| Reactant | Reagent | Product Type | Reference |

| Cyclohexene | HCl | Electrophilic Addition | pearson.com |

| Cyclohexene | H₂SO₄ | Electrophilic Addition | chemguide.co.uk |

| Activated Alkene | HCN (with base catalyst) | Nucleophilic Addition | inflibnet.ac.in |

| Limonene Epoxide | Nitrogen Nucleophile | Nucleophilic Ring-Opening | wikipedia.org |

Allylic Functionalization and Hydroxylation Reactions

The allylic positions of the cyclohexene ring are susceptible to functionalization. nih.gov Allylic amination of cyclohexene can be achieved using specific catalytic systems, such as those involving ruthenium complexes, to introduce an amine group at the allylic position. acs.org This type of reaction involves the activation of a C-H bond at the allylic position. acs.org Similarly, palladium-catalyzed allylic C-H functionalization reactions, including amination, have been developed for various olefins. nih.gov

Allylic hydroxylation, the introduction of a hydroxyl group at the allylic position, is another important transformation. nih.govacs.org This can be achieved through various methods, including enzymatic reactions. frontiersin.org For instance, cytochrome P450 enzymes can catalyze the allylic hydroxylation of cyclohexene to produce 2-cyclohexen-1-ol. nih.govfrontiersin.org The reaction of cyclohexene with certain ruthenium complexes can also yield both allylic alcohol and ketone products. acs.org The Kharasch-Sosnovsky reaction, a copper-catalyzed allylic oxidation, provides a method for the formation of allylic esters. researchgate.netresearchgate.net

Table 2: Examples of Allylic Functionalization and Hydroxylation

| Substrate | Reaction Type | Catalyst/Reagent | Product | Reference |

| Cyclohexene | Allylic Amination | Ruthenium Complex | Allylic Amine | acs.org |

| Cyclohexene | Allylic Hydroxylation | Cytochrome P450 | 2-Cyclohexen-1-ol | nih.govfrontiersin.org |

| Cyclohexene | Allylic Oxidation | cis-[RuIV(bpy)2(py)(O)]2+ | 2-Cyclohexen-1-one | acs.org |

| Cyclohexene | Kharasch–Sosnovsky Reaction | Copper(I) iodide | Allylic Benzoate | researchgate.net |

Reactivity of the Amine Functional Group

The primary amine group in this compound is a key center of reactivity, functioning as a nucleophile and a base. This allows for a wide array of chemical modifications and catalytic applications.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom makes the primary amine group a good nucleophile. savemyexams.com It can participate in nucleophilic substitution reactions with various electrophiles, such as haloalkanes. savemyexams.comsavemyexams.com The reaction of a primary amine with a haloalkane can lead to the formation of secondary amines, and further reaction can produce tertiary amines and even quaternary ammonium (B1175870) salts. chemrevise.orgchemguide.co.uklibretexts.org To selectively obtain the secondary amine, controlling the stoichiometry of the reactants is crucial. studymind.co.uk

Table 3: Products of Nucleophilic Substitution with a Primary Amine

| Reactant 1 | Reactant 2 | Product | Reference |

| Primary Amine | Haloalkane | Secondary Amine | savemyexams.comlibretexts.org |

| Secondary Amine | Haloalkane | Tertiary Amine | libretexts.org |

| Tertiary Amine | Haloalkane | Quaternary Ammonium Salt | libretexts.org |

Amine-Catalyzed Transformations and Condensation Reactions

Primary amines can act as catalysts in various organic transformations. tandfonline.comtandfonline.com A prominent example is the aldol (B89426) condensation, where amines facilitate the reaction between two carbonyl compounds to form a new carbon-carbon bond. tandfonline.comresearchgate.net The mechanism often proceeds through an enamine intermediate. tandfonline.comtandfonline.com Both primary and secondary amines can catalyze these reactions. tandfonline.com Amines can also catalyze condensation reactions between an amine and an aldehyde to form imines, a reaction that can be promoted by acids like perchloric acid. bibliotekanauki.pl

Formation of Ammonium Salts and Ion Pairs

As a base, the primary amine group readily reacts with acids to form ammonium salts. chemrevise.orgchemguide.co.uk This acid-base reaction involves the protonation of the nitrogen's lone pair. chemrevise.org The formation of these salts can significantly alter the physical properties of the molecule, such as increasing its water solubility. libretexts.org

Furthermore, the ammonium ion formed can engage in ion pairing with anions. acs.org These ion pairs can be formed with various counterions and can influence the reactivity and selectivity of subsequent chemical transformations. acs.orgresearchgate.net The formation of ion pairs at interfaces, such as the air-water interface, has also been studied. nih.gov

Catalytic Transformations Involving this compound

Catalysis offers a powerful means to selectively transform this compound, enabling the construction of more complex molecular architectures. Key catalytic transformations include hydroamination, dehydrogenative aromatization, and various other metal-catalyzed reactions.

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, represents a highly atom-economical method for synthesizing more complex amines from unsaturated precursors like this compound. acs.orgresearchgate.net This process can occur either intramolecularly, leading to the formation of a new heterocyclic ring, or intermolecularly with other unsaturated compounds.

Intramolecular Hydroamination: The structure of this compound is suitable for intramolecular hydroamination, which would result in the formation of a bicyclic amine. This type of reaction is often promoted by early transition metal catalysts, such as those based on lanthanides or titanium, as well as by acid catalysis. cardiff.ac.uklibretexts.org The reaction typically proceeds via a metal-amido intermediate, which then undergoes insertion of the alkene into the metal-nitrogen bond. libretexts.org For this compound, this would lead to a substituted azabicyclo-octane derivative. The regioselectivity of the addition (to which carbon of the double bond the nitrogen attaches) can be influenced by the catalyst system and the substitution pattern of the alkene.

Intermolecular Hydroamination and Hydroaminoalkylation: In intermolecular processes, the amine functionality of this compound can add to an external alkene. This reaction can be catalyzed by various transition metals, including late transition metals like palladium for activated alkenes such as vinylarenes, or through photoredox catalysis for unactivated olefins. nih.govnih.gov A related process, hydroaminoalkylation, involves the addition of an α-C-H bond of an amine across a C-C double bond. While typically applied to tertiary amines, certain catalytic systems, for instance those based on titanium, can facilitate this transformation. nih.gov

Table 1: Overview of Potential Hydroamination Reactions

| Reaction Type | Reactant(s) | Potential Product | Catalyst Type |

|---|---|---|---|

| Intramolecular Hydroamination | This compound | Substituted Azabicyclo-octane | Lanthanides, Titanium, Brønsted Acids |

| Intermolecular Hydroamination | This compound + Alkene | N-alkylated this compound | Palladium, Iridium (Photocatalyst) |

| Intermolecular Hydroaminoalkylation | This compound + Alkene | α-Alkylated Amine | Titanium, Scandium |

The cyclohexene ring in this compound is a precursor to an aromatic ring through dehydrogenation. This aromatization can be achieved using various catalytic methods, often leading to the synthesis of substituted anilines and other aromatic amines.

Dehydrogenative Aromatization: Research has demonstrated the successful dehydrogenation of N-aryl-2-cyclohexenylamines to the corresponding N,N-diaryl amines using visible-light photoredox catalysis. rsc.org In a typical system, an organic photoredox catalyst in combination with a perfluoroarene as a hydrogen-atom acceptor facilitates the selective aromatization of the cyclohexenyl moiety under mild conditions. rsc.org This strategy has been shown to tolerate a wide range of functional groups. When applied to a substrate with both a cyclohexenyl and a tetrahydronaphthyl group, selective aromatization of the cyclohexenyl ring was achieved, highlighting the potential for chemoselectivity. rsc.org The mechanism is proposed to involve a synergistic relay of single-electron transfer (SET) and hydrogen-atom transfer (HAT) processes. rsc.org

Palladium catalysts are also highly effective for the aerobic dehydrogenative aromatization of cyclohexanone (B45756) imines to arylamines. future4200.comresearchgate.net Given that this compound contains both the amine and the six-membered ring, it is a plausible substrate for similar palladium-catalyzed aerobic oxidation to form a phenylethylamine derivative. These reactions often employ a palladium(II) salt, such as Pd(OAc)₂, under an oxygen atmosphere. future4200.compkusz.edu.cn

Dehydrogenative Coupling: This molecule can also participate in cross-dehydrogenative coupling (CDC) reactions, where a C-H bond on the cyclohexene ring or at a position alpha to the nitrogen could potentially be coupled with another C-H bond of a different molecule. These reactions are a powerful tool for C-C bond formation without pre-functionalization of the substrates.

Table 2: Example of Photocatalytic Dehydrogenation of a 2-Cyclohexenyl Amine Derivative

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| N-(4-methoxyphenyl)-2-(cyclohex-1-en-1-yl)ethan-1-amine | 4CzIPN (photocatalyst), C₆F₅I (H-acceptor), Blue LED | N-(4-methoxyphenyl)phenethylamine | Moderate to Good | rsc.org |

The dual functionality of this compound opens avenues for various other metal-catalyzed transformations beyond hydroamination and dehydrogenation.

Palladium-Catalyzed Reactions: Palladium catalysts are exceptionally versatile in organic synthesis. For a molecule like this compound, palladium-catalyzed reactions such as allylic C-H functionalization on the cyclohexene ring are conceivable. For instance, palladium(II) catalysts are known to mediate the aerobic dehydrogenation of substituted cyclohexenes to arene derivatives. nih.gov The mechanism can proceed through the activation of an allylic C-H bond to form a π-allyl-palladium(II) intermediate, which can then undergo β-hydrogen elimination. nih.gov Furthermore, palladium-based nanocatalysts have shown high efficiency in selective hydrogenations, suggesting that under specific conditions, the double bond of the cyclohexene ring could be selectively reduced. acs.org

Other Metal Catalysts: Metals like gold or indium have been shown to catalyze the formation of 1,3-cyclohexadienes from appropriate precursors, while copper catalysts can yield the 2,4-cyclohexadiene isomer. nih.gov The amine group in this compound could direct or influence the outcome of such metal-catalyzed isomerizations or rearrangements of the cyclohexene ring. Ring-opening reactions of epoxides derived from the cyclohexene moiety with the internal amine, catalyzed by various metal complexes, could also lead to the formation of β-aminoalcohols. researchgate.net

Radical Processes in this compound Chemistry

Radical reactions offer alternative pathways for the functionalization of this compound. The generation of radical intermediates can be initiated by photoredox catalysis or other radical initiators.

Visible-light photoredox catalysis has emerged as a powerful method for generating aminium radical cations from amines via a single-electron transfer process. nih.gov These electrophilic aminium radical cations can readily participate in C-N bond forming reactions with nucleophilic species like alkenes. nih.govnih.gov For this compound, oxidation to its aminium radical cation could initiate intramolecular cyclization via addition to the cyclohexene double bond, or intermolecular reactions with other olefins.

Furthermore, radical pathways have been implicated in dehydrogenative aromatization reactions. For instance, the addition of a radical trapping agent like TEMPO can quench such reactions, supporting the involvement of radical intermediates. rsc.org The mechanism for the photocatalytic dehydrogenation of 2-cyclohexenyl amines involves a pentafluorophenyl radical abstracting hydrogen atoms from the cyclohexene ring, leading to aromatization. rsc.org This highlights how radical processes can be harnessed for the controlled transformation of molecules like this compound.

Advanced Spectroscopic and Analytical Characterization for Research on 2 Cyclohex 3 En 1 Yl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, providing detailed information about the carbon-hydrogen framework. uobasrah.edu.iq For 2-(Cyclohex-3-en-1-yl)ethan-1-amine, a combination of one-dimensional and two-dimensional NMR experiments is necessary for a complete assignment of its proton and carbon signals.

While specific experimental data for this compound is not widely published, a comprehensive analysis can be projected based on the well-established principles of NMR and data from its regioisomer, 2-(Cyclohex-1-en-1-yl)ethylamine (CyHEA). researchgate.net

High-Resolution ¹H NMR Spectroscopy

High-resolution ¹H NMR spectroscopy reveals the chemical environment of each proton in the molecule. The spectrum of this compound is expected to show distinct signals for the olefinic, aliphatic, and amine protons.

Olefinic Protons: The two protons on the carbon-carbon double bond (C=C) within the cyclohexene (B86901) ring are expected to resonate in the downfield region, typically around δ 5.5-5.8 ppm. Their chemical shift and coupling patterns would be characteristic of protons on a disubstituted double bond within a cyclic system.

Aliphatic Protons: The protons on the saturated carbons of the cyclohexene ring and the ethylamino side chain would appear in the upfield region (δ 1.0-2.5 ppm). These signals would likely be complex due to extensive spin-spin coupling between adjacent, non-equivalent protons.

Amine Protons: The two protons of the primary amine group (-NH₂) would typically produce a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature but is often found between δ 1.0 and 3.0 ppm.

Ethyl Side-Chain Protons: The two methylene (B1212753) groups of the ethyl side chain (-CH₂-CH₂-NH₂) would exhibit signals in the aliphatic region, with the protons closer to the amine group appearing slightly more downfield due to the electron-withdrawing effect of the nitrogen atom.

A comparative study on the isomer 2-(Cyclohex-1-en-1-yl)ethylamine reported a broad singlet for the olefinic proton at δ 5.38 ppm, with other complex multiplets for the aliphatic protons between δ 1.18 and 2.65 ppm. researchgate.net For this compound, the presence of two distinct olefinic protons would be a key differentiating feature in its ¹H NMR spectrum.

Carbon-13 NMR Spectroscopy (¹³C NMR and DEPT)

Proton-decoupled ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. masterorganicchemistry.com For this compound, which possesses C₈H₁₅N, eight distinct carbon signals are expected, assuming no accidental chemical shift equivalence. researchgate.net

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (Cq) carbons. bhu.ac.inlibretexts.orglibretexts.org

DEPT-90: Shows signals only for CH (methine) carbons.

DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are not observed.

The expected ¹³C NMR and DEPT data for this compound would allow for the unambiguous assignment of each carbon type. The olefinic carbons would appear in the δ 120-130 ppm range, while the aliphatic carbons would resonate in the δ 20-50 ppm range. The carbon atom bonded to the nitrogen (C-N) would typically be found around δ 40-50 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal |

|---|---|---|---|

| Olefinic CH | ~125-130 | Positive | Positive |

| Aliphatic CH | ~30-40 | Positive | Positive |

| Aliphatic CH₂ (ring) | ~20-35 | Negative | None |

| Aliphatic CH₂ (side-chain) | ~35-45 | Negative | None |

| C-N (CH₂) | ~40-50 | Negative | None |

Advanced NMR Techniques for Stereochemical Analysis

Two-dimensional (2D) NMR techniques are indispensable for confirming the complete molecular structure and analyzing stereochemistry. longdom.orgnumberanalytics.com

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling relationships, which helps in tracing the connectivity of the proton network through the carbon skeleton. longdom.org For instance, COSY would confirm the correlations between the olefinic protons and their adjacent aliphatic protons on the cyclohexene ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). numberanalytics.com This experiment is fundamental for assigning each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). This is particularly useful for identifying connectivity across quaternary carbons and confirming the linkage between the cyclohexene ring and the ethylamine (B1201723) side chain. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, which is vital for determining the relative stereochemistry, such as the cis/trans orientation of substituents on the cyclohexene ring. researchgate.net

The application of these advanced techniques would provide a definitive structural and stereochemical profile of this compound. researchgate.net

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. uobasrah.edu.iq The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, alkene, and alkane moieties.

Theoretical and experimental studies on the related isomer, 2-(cyclohex-1-en-1-yl)ethylamine, provide a reliable reference for the expected vibrational frequencies. bilkent.edu.tr

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300-3500 | Two sharp, medium-intensity bands. libretexts.org |

| C-H Stretch (sp²) | Alkene | 3000-3100 | Medium to weak, sharp. kcvs.ca |

| C-H Stretch (sp³) | Alkane | 2850-2960 | Strong, sharp. |

| N-H Bend (Scissoring) | Primary Amine | 1590-1650 | Medium to strong, broad. |

| C=C Stretch | Alkene | 1640-1680 | Variable intensity, sharp. libretexts.org |

| C-N Stretch | Aliphatic Amine | 1020-1250 | Medium to weak. researchgate.net |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. weebly.com It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

For this compound (C₈H₁₅N), the nominal molecular weight is 125 g/mol . chemscene.com

Molecular Ion Peak (M⁺): As a compound containing a single nitrogen atom, it is expected to exhibit a molecular ion peak at an odd m/z value, in this case, m/z = 125, in accordance with the nitrogen rule. libretexts.orgmiamioh.edu

Fragmentation Patterns: The primary fragmentation pathway for aliphatic amines is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

Alpha-Cleavage: The most likely fragmentation would be the loss of the cyclohexenyl-methyl radical to form a stable iminium ion [CH₂=NH₂]⁺ at m/z = 30. This is often the base peak in the mass spectra of primary amines. docbrown.info

Ring Fragmentation: The cyclohexene ring itself can undergo fragmentation. A common fragmentation for cyclohexene derivatives is a retro-Diels-Alder reaction, which would lead to the loss of ethene (28 Da), resulting in a fragment ion.

Loss of Side Chain: Cleavage of the bond between the ring and the side chain could produce a cyclohexenyl cation [C₆H₉]⁺ (m/z = 81) or a related fragment. The loss of an ethylamine radical would result in a fragment at m/z = 81.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts, such as [M+H]⁺, providing another layer of analytical data. uni.lu

X-ray Diffraction for Solid-State Structural Determination of Derivatives

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and conformational details.

While this compound is a liquid or low-melting solid at room temperature, it can be converted into stable, crystalline derivatives (e.g., salts like hydrochlorides or hydrobromides, or amides) that are suitable for single-crystal X-ray analysis. The structural elucidation of such derivatives would unambiguously confirm the connectivity and, most importantly, the relative stereochemistry of the substituents on the cyclohexene ring. This technique has been successfully applied to determine the structure of complex derivatives of related cyclic systems, providing crucial insights that guide further chemical synthesis and analysis. researchgate.netnih.govacs.org

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., TLC, GC)

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound and its derivatives. These methods are crucial for monitoring the progress of chemical reactions, isolating desired products, and quantifying the purity of the final compound. The selection of a specific chromatographic method, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), depends on the specific analytical goal.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and versatile technique frequently employed for the qualitative monitoring of reactions that produce or utilize cyclohexenyl-ethylamine scaffolds. It allows chemists to quickly assess the consumption of starting materials and the formation of products. In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most often silica (B1680970) gel. rsc.org

The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase). The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase. For amine compounds like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used. The polarity of the solvent system is adjusted to achieve optimal separation of the spots on the chromatogram.

After development, the separated spots are visualized. While some compounds are visible under ultraviolet (UV) light, many, including aliphatic amines, require staining with a chemical reagent. rsc.org A common stain used for visualizing amines and other functional groups is an ethanol (B145695) solution of p-anisaldehyde or a ceric ammonium (B1175870) nitrate (B79036) solution, followed by heating, which reveals the spots as colored areas on the plate. rsc.orgorgsyn.org The position of each spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Comparing the Rf value of a spot in the reaction mixture to the Rf values of the starting materials helps in tracking the reaction's progress. orgsyn.org

For instance, in the synthesis of related N-benzyl derivatives of 2-(cyclohex-1-en-1-yl)ethanamine, TLC was used to monitor the reaction and guide purification. rsc.org The choice of solvent system is critical for effective separation, as demonstrated in the purification of various sulfamoyl azide (B81097) derivatives where different ratios of Hexane/EtOAc were employed. rsc.org

Table 1: Illustrative TLC Conditions for Analysis of Cyclohexenyl-Amine Derivatives

| Parameter | Description | Source |

| Stationary Phase | Silica gel 60 F₂₅₄ plates | orgsyn.org |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (EtOAc) in varying ratios (e.g., 10:1, 16:1) | rsc.org |

| Dichloromethane/Methanol (e.g., 95:5) | rsc.org | |

| Visualization | UV light (254 nm) | rsc.org |

| Staining with p-anisaldehyde solution followed by heating | orgsyn.org | |

| Analyte Example | N-Benzyl-2-(cyclohex-1-en-1-yl)ethan-sulfamoyl azide | rsc.org |

| Rf Value Example | 0.52 (in 10:1 Hexane/EtOAc) | rsc.org |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for assessing the purity of volatile compounds like this compound. Commercial suppliers of the related isomer, 2-(cyclohex-1-en-1-yl)ethanamine, often specify purity levels of ≥97% or ≥98.0% as determined by GC. avantorsciences.comsigmaaldrich.com This indicates that GC is a standard method for the quality control of this class of compounds.

In a GC analysis, a small amount of the sample is injected into the instrument, where it is vaporized. An inert carrier gas (mobile phase), such as helium or nitrogen, transports the vaporized sample through a long, thin column (stationary phase). The separation occurs based on the differential partitioning of the sample's components between the carrier gas and the stationary phase coating the column walls. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

For amine analysis, columns with a polar stationary phase are often used to achieve good peak shape and resolution. A Flame Ionization Detector (FID) is commonly employed due to its high sensitivity to organic compounds. The output from the detector is a chromatogram, which displays peaks corresponding to each separated component. The area under each peak is proportional to the concentration of that component in the sample. Purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 2: Typical Parameters for GC Analysis of Volatile Amines

| Parameter | Description |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID) with a polar stationary phase (e.g., Polyethylene Glycol - WAX) |

| Carrier Gas | Helium or Nitrogen at a constant flow rate |

| Injector Temperature | 250 °C (to ensure rapid vaporization) |

| Oven Program | Initial temperature hold, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature, followed by a final hold |

| Detector Temperature | 280 °C (to prevent condensation) |

| Data Analysis | Peak area integration to determine relative purity |

Computational Chemistry and Theoretical Studies of 2 Cyclohex 3 En 1 Yl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2-(cyclohex-3-en-1-yl)ethan-1-amine. diva-portal.orgbldpharm.com

Electronic Properties: DFT methods, such as B3LYP with a 6-31+G(d) basis set, can be employed to optimize the geometry of the molecule and calculate key electronic properties. These calculations provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. For instance, in related cyclohexene (B86901) derivatives, the analysis of frontier orbitals has been crucial in understanding reaction regiochemistry. nih.gov

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. These include:

Ionization Potential and Electron Affinity: Related to the energies of the HOMO and LUMO, respectively.

Global Hardness and Softness: Indicators of the molecule's resistance to change in its electron distribution.

Fukui Functions: Identify the most electrophilic and nucleophilic sites within the molecule, predicting where it is most likely to react.

A hypothetical table of calculated electronic properties for this compound based on typical values for similar compounds is presented below.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | 2.1 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 10.6 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | ~1.5 D | Influences intermolecular interactions and solubility. |

Note: These values are illustrative and would require specific DFT calculations for confirmation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and intermolecular interactions of this compound over time. mdpi.com Given the flexible ethylamine (B1201723) side chain and the puckered cyclohexene ring, this molecule can adopt numerous conformations.

Intermolecular Interactions: In a condensed phase, MD simulations can model how molecules of this compound interact with each other and with solvent molecules. acs.org The primary amine group is capable of forming strong hydrogen bonds, which will be a dominant intermolecular force. Simulations can provide detailed information on:

Radial Distribution Functions: To understand the local ordering of molecules.

Hydrogen Bond Dynamics: The formation, breaking, and lifetime of hydrogen bonds.

Self-Assembly: Whether the molecules tend to form aggregates or other organized structures.

Integrated computational approaches, including MD simulations, have been used to assess the binding potency of other alicyclic amines. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is essential for mapping out the potential reaction pathways of this compound. bldpharm.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed. smu.edu

Transition State Theory: DFT calculations are commonly used to locate transition state structures and calculate their energies. nih.gov This allows for the determination of activation energies, which are crucial for predicting reaction rates. For complex reactions, multiple competing pathways can be evaluated to determine the most favorable one. For example, computational studies on the reactions of other chiral primary amines have clarified how stereochemistry is controlled. acs.orgnih.gov

Catalytic Cycles: In catalyzed reactions, computational modeling can be used to investigate the entire catalytic cycle. This includes the binding of the substrate to the catalyst, the chemical transformation steps, and the release of the product. This approach has been successfully applied to understand the role of primary amine catalysts in various organic reactions. acs.orgnih.gov

An example of a hypothetical reaction coordinate diagram for the N-acetylation of this compound is shown below.

Table 2: Hypothetical Energy Profile for N-Acetylation

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Amine + Acetyl Chloride) | 0 |

| Transition State 1 (Nucleophilic Attack) | +12.5 |

| Tetrahedral Intermediate | -5.2 |

| Transition State 2 (Chloride Elimination) | +8.1 |

Note: These values are illustrative and would require specific calculations.

Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful means of predicting spectroscopic data, which can be invaluable for the identification and characterization of this compound. nih.gov

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations at the DFT level can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov These predictions, when compared to experimental spectra, can help assign peaks and confirm the structure of the molecule. For chiral molecules, computational methods can also help in assigning absolute configurations by comparing calculated and experimental NMR data of diastereomeric derivatives. frontiersin.org

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating the vibrational frequencies and their corresponding intensities. syncsci.com This involves computing the second derivatives of the energy with respect to the atomic coordinates. The calculated spectrum can be compared with experimental data to identify characteristic vibrational modes, such as the N-H stretches of the amine group and the C=C stretch of the cyclohexene ring.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Corresponding Functional Group |

|---|---|---|

| ¹³C NMR | ~127, ~125 ppm | C=C (alkene) |

| ¹³C NMR | ~40 ppm | -CH₂-NH₂ |

| ¹H NMR | ~5.6 ppm | =C-H (alkene) |

| ¹H NMR | ~2.7 ppm | -CH₂-NH₂ |

| IR | ~3300-3400 cm⁻¹ | N-H stretch |

Note: These are typical chemical shift and frequency ranges and would need to be confirmed by specific calculations.

Chiral Recognition and Stereoselectivity Modeling

Since this compound is a chiral molecule, computational modeling can be used to understand how its enantiomers interact differently with other chiral molecules. This is crucial in areas like chiral chromatography and asymmetric catalysis. acs.org

Diastereomeric Interactions: When one enantiomer of the amine interacts with a chiral selector (e.g., in a chromatography column or a chiral catalyst), they form a pair of diastereomeric complexes. These complexes will have different energies and geometries. Computational methods can be used to model these diastereomeric pairs and calculate their energy differences. rsc.org A larger energy difference typically correlates with better chiral recognition.

Modeling Chiral Separation: By simulating the interactions between the enantiomers of the amine and a chiral stationary phase, it is possible to predict which enantiomer will bind more strongly and therefore have a longer retention time in chiral HPLC.

Asymmetric Catalysis: If the amine is used as a chiral ligand or catalyst, computational modeling can help to explain the stereochemical outcome of the reaction. acs.orgnih.gov By analyzing the transition states leading to the different stereoisomeric products, the origins of stereoselectivity can be elucidated. This often involves identifying key non-covalent interactions, such as hydrogen bonds or steric repulsion, that favor the formation of one stereoisomer over the other.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

The strategic positioning of a primary amine and a cyclic olefin within the same molecule makes 2-(cyclohex-3-en-1-yl)ethan-1-amine and its isomers valuable starting materials for the construction of intricate molecular frameworks.

Synthesis of Morphinan (B1239233) Scaffolds and Related Chemical Structures

The isomer 2-(1-Cyclohexenyl)ethylamine (B57816) is a crucial intermediate in the synthesis of morphinans, a class of compounds known for their significant analgesic and antitussive properties. Morphinan-based drugs, such as dextromethorphan, are widely used in medicine. google.com The synthesis of the morphinan skeleton often involves the construction of a polycyclic system, and the cyclohexenyl ethylamine (B1201723) moiety provides a foundational fragment for this process. google.com

The general strategy for incorporating this building block into the morphinan core involves several key transformations. A notable advancement in this area is the development of a continuous flow synthesis method for 2-(1-cyclohexenyl)ethylamine, which integrates five chemical transformations to achieve an efficient production throughput. While direct literature detailing the use of the specific isomer this compound in morphinan synthesis is less common, the established utility of its isomer underscores the importance of the cyclohexenylethylamine framework in accessing this class of pharmacologically important molecules. The core structure of morphinans features a tetracyclic ring system, and the ethylamine side chain of the precursor is essential for forming one of the heterocyclic rings. udel.edumdpi.com

Precursor for Nitrogen-Containing Heterocycles and Derivatives

The presence of a primary amine and a double bond allows this compound and its related structures to serve as versatile precursors for a variety of nitrogen-containing heterocycles. These heterocyclic systems are ubiquitous in pharmaceuticals, agrochemicals, and materials science. rsc.orgnih.gov The amine group can act as a nucleophile, participating in cyclization reactions with suitable electrophiles, while the double bond can undergo a range of addition and cycloaddition reactions.

For instance, cyclohexene (B86901) derivatives can react with various primary amines to form new heterocyclic nitrogen compounds through ring-closure reactions. sysrevpharm.org The synthesis of nitrogen-containing heterocycles often starts with the reaction of a chalcone (B49325) with ethyl acetoacetate (B1235776) to produce a cyclohexene derivative, which is then reacted with primary amines to yield the final heterocyclic products. sysrevpharm.org This highlights the potential of cyclohexene amine derivatives to be key synthons for a diverse array of heterocyclic structures.

Building Block for Chiral Auxiliaries, Ligands, and Organocatalysts

Chiral amines are of paramount importance in asymmetric synthesis, where they are employed as resolving agents, chiral building blocks, or chiral auxiliaries to control the stereochemical outcome of a reaction. sigmaaldrich.com The presence of a stereocenter in this compound makes its enantiomerically pure forms, such as 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine, valuable starting materials for the synthesis of chiral ligands and organocatalysts. uni.lu

These chiral building blocks can be incorporated into more complex molecular architectures to create ligands for transition-metal-catalyzed asymmetric reactions or to serve as the core of a metal-free organocatalyst. sigmaaldrich.compwr.edu.pl The development of novel chiral ligands and catalysts is a continuous effort in organic synthesis to achieve highly efficient and selective transformations for the production of enantiomerically pure compounds, particularly for the pharmaceutical industry.

Development of Optoelectronic Materials

The isomer 2-(1-Cyclohexenyl)ethylamine has been utilized in the preparation of thin films and single crystals of 2-(1-cyclohexenyl)ethyl ammonium (B1175870) lead iodide. sigmaaldrich.comlookchem.comchemicalbook.com These materials are of interest for their potential applications in optoelectronic devices. The organic amine component in these hybrid perovskite-type structures plays a crucial role in determining the material's crystal structure, stability, and electronic properties. The ability to form well-defined thin films and single crystals is essential for fabricating high-performance optoelectronic devices such as solar cells, LEDs, and photodetectors.

Advanced Functionalization Studies (e.g., Difluoromethylation on related compounds)

Advanced functionalization studies on molecules containing the cyclohexene framework are an active area of research. One such transformation is difluoromethylation, the introduction of a difluoromethyl (CF2H) group, which can significantly alter the physicochemical and biological properties of a molecule. cas.cn The CF2H group is of particular interest in medicinal chemistry as it can act as a lipophilic hydrogen bond donor. cas.cn

While direct difluoromethylation of this compound is not extensively documented, studies on related cyclohexene derivatives and other unsaturated systems provide insight into the potential methodologies. cas.cn For example, the photoredox-catalyzed 1,6-difluoromethylation of related styrylisoxazole systems has been developed. researchgate.net Furthermore, various reagents and methods exist for the difluoromethylation of alkenes, which could potentially be adapted for the functionalization of the cyclohexene ring in the title compound. rsc.orgresearchgate.net These methods often involve the generation of a difluoromethyl radical that adds to the double bond. rsc.org

Synthesis and Investigation of Derivatives and Analogues of 2 Cyclohex 3 En 1 Yl Ethan 1 Amine

Alkyl and Aryl Substituted Derivatives

The synthesis of alkyl and aryl substituted derivatives of 2-(cyclohex-3-en-1-yl)ethan-1-amine often involves multi-step sequences, beginning with the construction of a substituted cyclohexene (B86901) framework. Palladium-catalyzed cross-coupling reactions are a common strategy to introduce aryl and other substituents onto the cyclohexene ring. For instance, bromo-substituted precursors can undergo reactions like the Suzuki-Miyaura coupling to introduce a variety of functional groups. nih.gov

Another approach involves the reaction of substituted cyclohexanones with reagents like thioacetals or thiols in the presence of a Lewis acid such as aluminum chloride to generate substituted cyclohex-1-enyl alkyl sulfides. rsc.org Furthermore, (E)-2-arylidene-3-cyclohexenones can react with primary amines in a catalyst- and additive-free process to yield 2-benzyl N-substituted anilines through an imine condensation–isoaromatization sequence. beilstein-journals.org

Table 1: Examples of Alkyl and Aryl Substituted Derivatives and Synthetic Approaches

| Derivative Type | Synthetic Method | Precursors | Key Reagents | Ref |

| Aryl-substituted cyclohexenylamines | Palladium-catalyzed cross-coupling | Bromo-substituted cyclohexene precursors, Arylboronic acids | Pd(OAc)₂, PPh₃, K₃PO₄ | nih.gov |

| Substituted cyclohex-1-enyl alkyl sulfides | Lewis acid-catalyzed reaction | Substituted cyclohexanones, Thioacetals/Thiols | Aluminum chloride | rsc.org |

| 2-Benzyl N-substituted anilines | Imine condensation–isoaromatization | (E)-2-arylidene-3-cyclohexenones, Primary amines | None (catalyst-free) | beilstein-journals.org |

Nitrogen-Protected and Functionalized Amine Derivatives

Protection of the primary amine group in this compound is a crucial step to control its reactivity during subsequent synthetic transformations. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). For example, N-Boc protection can be achieved using di-tert-butyl dicarbonate. rsc.org

Once protected, the amine can be further functionalized. For example, N-acylated derivatives of similar cyclohexylamines have been synthesized, and in some cases, these derivatives facilitate the separation of diastereomers. google.com Functionalization can also involve the introduction of more complex moieties. For instance, the synthesis of thiazole (B1198619) derivatives has been achieved by reacting amine precursors with acid chlorides or through nucleophilic substitution reactions. nih.gov These strategies allow for the creation of a diverse library of compounds with varied electronic and steric properties at the nitrogen atom. wgtn.ac.nz

Table 2: Nitrogen Protection and Functionalization Strategies

| Functionalization | Protecting/Reagent Group | Purpose | Example Reaction | Ref |

| Protection | tert-butyloxycarbonyl (Boc) | Prevent unwanted side reactions of the amine | Reaction with di-tert-butyl dicarbonate | rsc.org |

| Acylation | Acetyl, (N'-dimethylamino)carbonyl | Facilitate diastereomeric separation | Reaction with corresponding acylating agents | google.com |

| Heterocycle Formation | Thiazole | Introduce bioactive moieties | Reaction with thiazole-containing acid chlorides | nih.gov |

Cyclohexene Ring Modifications and their Impact on Reactivity

Modifications to the cyclohexene ring of this compound can significantly influence the molecule's reactivity and potential applications. The double bond in the cyclohexene ring is a key site for various chemical transformations.

One important reaction is the epoxidation of the double bond. The stereoselectivity of this reaction (cis or trans) can be controlled based on the protecting group on the amine. york.ac.uk Another modification is the isomerization of the double bond. For instance, 1,4-cyclohexadiene (B1204751) can be isomerized to the more reactive 1,3-cyclohexadiene (B119728) using ruthenium catalysts. researchgate.net The resulting conjugated diene system is a valuable precursor for Diels-Alder reactions and polymerizations. researchgate.net

Furthermore, the cyclohexene ring can be involved in annulation reactions to construct more complex polycyclic systems. For example, cascade reactions of allenic ketones with amines and enones can lead to the formation of functionalized cyclohexa-1,3-dienes. researchgate.net The reactivity of these modified rings is often enhanced, opening pathways to novel molecular architectures.

Table 3: Cyclohexene Ring Modifications and their Effects

| Modification | Reagents/Conditions | Impact on Reactivity | Potential Applications | Ref |

| Epoxidation | m-CPBA | Introduces an epoxide ring, allowing for further nucleophilic attack | Synthesis of amino alcohols | york.ac.uk |

| Isomerization | RuHCl(CO)(PPh₃)₃ | Creates a conjugated diene system | Diels-Alder reactions, Polymerization | researchgate.net |

| Annulation | Allenic ketones, Enones | Forms polycyclic structures | Synthesis of complex natural product analogues | researchgate.net |

Stereoisomeric Derivatives and Enantiopure Compounds

The synthesis of stereoisomerically pure derivatives of this compound is of great importance, as different stereoisomers can exhibit distinct biological activities. researchgate.net The presence of at least one stereocenter in the cyclohexene ring, and potentially more upon modification, necessitates stereocontrolled synthetic methods.

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines. Transaminases, for instance, can be used for the stereoselective synthesis of chiral amines from prochiral ketones. google.com In some cases, a dual-enzyme system combining an ene-reductase (ERed) and an imine reductase (IRed) can be used to produce all four possible stereoisomers of a cyclic amine with two stereocenters. uva.nl

Chiral auxiliaries and enantiomerically pure starting materials are also employed to achieve high enantiomeric purity. researchgate.netpwr.edu.pl For example, enantiopure 1,2,3-triazolylidene-type mesoionic carbene conjugate acids have been synthesized from L-malic acid, demonstrating the use of the chiral pool in creating stereodefined heterocyclic structures. rsc.org The characterization of these stereoisomers often relies on techniques like NMR spectroscopy and determination of optical rotation. pwr.edu.pl

Table 4: Methods for Synthesizing Stereoisomeric Derivatives

| Method | Key Features | Example | Outcome | Ref |

| Biocatalysis | Use of enzymes like transaminases or reductase combinations | Asymmetric synthesis of chiral amines from prochiral ketones. | High enantiomeric and diastereomeric ratios. uva.nl | google.com |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry | Use of enantiopure amino alcohols derived from natural amino acids. | Synthesis of biologically active enantiopure compounds. researchgate.net | researchgate.net |

| Chiral Pool Synthesis | Use of readily available enantiopure natural products as starting materials | Synthesis of enantiopure triazoliums from L-malic acid. | Formation of stereodefined complex molecules. rsc.org | rsc.org |

Future Research Directions and Challenges in 2 Cyclohex 3 En 1 Yl Ethan 1 Amine Chemistry

Development of More Sustainable and Green Synthetic Routes